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Compound of Interest

Compound Name: Propyl 3-chloropropionate

Cat. No.: B15349221 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

distinct spectroscopic signatures of Propyl 3-chloropropionate and its structural isomers. This

guide provides a detailed comparison of their ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy,

and Mass Spectrometry (MS) data, supported by standardized experimental protocols.

The structural isomers of Propyl 3-chloropropionate, which include Isopropyl 3-
chloropropionate, 1-Chloropropyl propionate, 2-Chloropropyl propionate, and 3-Chloropropyl

propanoate, present a challenge in their differentiation due to their identical molecular weight

and elemental composition. However, their unique structural arrangements give rise to distinct

spectroscopic fingerprints. This guide offers a side-by-side comparison of their spectral data to

aid in the unambiguous identification of these closely related compounds.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for each isomer.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Chemical Shift Data (ppm)
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Compoun
d

H-1 (α to
Cl)

H-2 (β to
Cl)

H-3 (γ to
Cl)

H-a (α to
C=O)

H-b (β to
C=O)

H-c (γ to
C=O)

Propyl 3-

chloropropi

onate

3.75 (t) 2.80 (t) - 4.05 (t) 1.65 (sext) 0.95 (t)

Isopropyl

3-

chloropropi

onate

3.76 (t) 2.78 (t) - 5.00 (sept) 1.25 (d) -

1-

Chloroprop

yl

propionate

6.20 (t) 2.00 (m) 1.05 (t) 2.35 (q) 1.15 (t) -

2-

Chloroprop

yl

propanoate

4.30 (m) 1.55 (d) - 2.30 (q) 1.10 (t) -

3-

Chloroprop

yl

propanoate

3.60 (t) 2.10 (m) - 4.20 (t) 2.30 (q) 1.15 (t)

Data

sourced

from the

Spectral

Database

for Organic

Compound

s (SDBS).

Multiplicity

is indicated

in

parenthese

s (s =
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singlet, d =

doublet, t =

triplet, q =

quartet, m

= multiplet,

sept =

septet, sext

= sextet).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Chemical Shift Data (ppm)
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Compo
und

C-1 (α
to Cl)

C-2 (β
to Cl)

C-3 (γ to
Cl)

C=O
C-a (α
to O)

C-b (β
to O)

C-c (γ to
O)

Propyl 3-

chloropro

pionate

40.5 38.0 - 170.0 66.0 22.0 10.5

Isopropyl

3-

chloropro

pionate

40.6 38.1 - 169.7 68.5 21.8 -

1-

Chloropr

opyl

propionat

e

60.0 30.0 10.0 173.0 28.0 9.0 -

2-

Chloropr

opyl

propanoa

te

55.0 25.0 - 172.5 28.5 9.5 -

3-

Chloropr

opyl

propanoa

te

44.5 31.0 - 173.5 64.0 27.5 9.0

Data

sourced

from the

Spectral

Database

for

Organic

Compou

nds

(SDBS).
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Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (cm⁻¹)

Compound C=O Stretch C-O Stretch C-Cl Stretch

Propyl 3-

chloropropionate
1740 1180 730

Isopropyl 3-

chloropropionate
1738 1185 735

1-Chloropropyl

propionate
1745 1175 750

2-Chloropropyl

propanoate
1742 1190 760

3-Chloropropyl

propanoate
1741 1170 725

Data sourced from the

Spectral Database for

Organic Compounds

(SDBS).

Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Fragments (m/z) and Relative Intensities (%)
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Compound
Molecular
Ion [M]⁺

[M-Cl]⁺ [M-OR]⁺ [M-COOR]⁺ Base Peak

Propyl 3-

chloropropion

ate

150/152

(5/1.7)
115 (20) 91 (100) 63/65 (30/10) 91

Isopropyl 3-

chloropropion

ate

150/152 (3/1) 115 (15) 91 (100) 63/65 (25/8) 91

1-

Chloropropyl

propionate

150/152

(2/0.7)
115 (10) 57 (100) 77/79 (40/13) 57

2-

Chloropropyl

propanoate

150/152

(4/1.3)
115 (18) 57 (100) 77/79 (35/12) 57

3-

Chloropropyl

propanoate

150/152 (6/2) 115 (25) 57 (100) 77/79 (50/17) 57

Data sourced

from the

Spectral

Database for

Organic

Compounds

(SDBS).

Intensities

are

approximate

and the

presence of

the chlorine

isotopes (³⁵Cl

and ³⁷Cl)

results in

characteristic
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M and M+2

peaks.

Experimental Protocols
The data presented in this guide were obtained using standard analytical techniques. The

following are generalized protocols for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

¹H NMR Parameters:

Spectral Width: -2 to 12 ppm

Pulse Width: 30°

Relaxation Delay: 1.0 s

Number of Scans: 16

¹³C NMR Parameters:

Spectral Width: -10 to 220 ppm

Pulse Width: 30°

Relaxation Delay: 2.0 s

Number of Scans: 1024

Data Processing: The free induction decay (FID) was Fourier transformed after applying an

exponential window function with a line broadening factor of 0.3 Hz. Phase and baseline
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corrections were applied, and the spectra were referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: A thin film of the neat liquid sample was placed between two potassium

bromide (KBr) plates.

Instrumentation: FTIR spectra were recorded on a spectrometer equipped with a deuterated

triglycine sulfate (DTGS) detector.

Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Data Processing: The interferogram was Fourier transformed to produce the infrared

spectrum. A background spectrum of the clean KBr plates was subtracted from the sample

spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: The sample was diluted to approximately 100 ppm in dichloromethane.

Instrumentation: A GC-MS system consisting of a gas chromatograph coupled to a

quadrupole mass spectrometer with an electron ionization (EI) source was used.

GC Conditions:

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane

capillary column.

Injector Temperature: 250°C

Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped

at 10°C/min to 250°C and held for 5 minutes.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Injection Volume: 1 µL (splitless mode).

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: 40-400 amu.

Scan Speed: 1 scan/s.

Ion Source Temperature: 230°C.

Transfer Line Temperature: 280°C.

Data Processing: The total ion chromatogram (TIC) was recorded, and the mass spectrum of

the corresponding peak was extracted and compared with standard mass spectral libraries.

Visualization of Analytical Workflow
The logical workflow for the spectroscopic differentiation of Propyl 3-chloropropionate
isomers is depicted in the following diagram.
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Workflow for Isomer Differentiation
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Caption: Workflow for the spectroscopic analysis and identification of Propyl 3-
chloropropionate isomers.

To cite this document: BenchChem. [A Comparative Analysis of Spectroscopic Data for
Propyl 3-Chloropropionate Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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